molecular formula C17H21N3O2 B2682606 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine CAS No. 303995-69-9

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine

Cat. No.: B2682606
CAS No.: 303995-69-9
M. Wt: 299.374
InChI Key: SBMIKSLQBMNSSR-YFHOEESVSA-N
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Description

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is a chemical compound with the molecular formula C17H21N3O2 It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and an ethenyl group, which is further substituted with a diethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a halogenated pyrimidine and a phenylboronic acid.

    Addition of the Ethenyl Group: The ethenyl group can be added through a Heck reaction between the phenyl-substituted pyrimidine and a vinyl halide.

    Substitution with Diethoxymethyl Group: The final step involves the substitution of the ethenyl group with a diethoxymethyl group using a suitable reagent such as diethoxymethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-2-[4-(methoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
  • 2-[(Z)-2-[4-(ethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
  • 2-[(Z)-2-[4-(propoxymethyl)phenyl]ethenyl]pyrimidin-4-amine

Uniqueness

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrimidine ring and various substituents. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2. The compound features a pyrimidine core substituted with an ethenyl group and a diethoxymethyl group, which enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular Weight299.37 g/mol
CAS Number303995-69-9
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. The precise molecular targets are still under investigation, but initial studies suggest potential interactions with pathways involved in cancer progression and microbial resistance.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the inhibition of key metabolic pathways in cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as glioblastoma multiforme (GBM).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies indicate that it may possess activity against several bacterial strains, although further research is necessary to establish its efficacy and mechanism of action in this context.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cells : A study evaluated the compound's effects on GBM cells, demonstrating significant cytotoxicity with an IC50 value lower than that of standard treatments. The mechanism was linked to the inhibition of glycolysis, a hallmark of aggressive cancers .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial effects against Gram-positive bacteria. The results indicated moderate activity, warranting further exploration into its potential as an alternative treatment for resistant strains .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance biological activity revealed that certain substitutions could improve potency and selectivity against specific targets. This work highlights the importance of SAR in developing more effective derivatives .

Properties

IUPAC Name

2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-21-17(22-4-2)14-8-5-13(6-9-14)7-10-16-19-12-11-15(18)20-16/h5-12,17H,3-4H2,1-2H3,(H2,18,19,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIKSLQBMNSSR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=NC=CC(=N2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C\C2=NC=CC(=N2)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323612
Record name 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303995-69-9
Record name 2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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